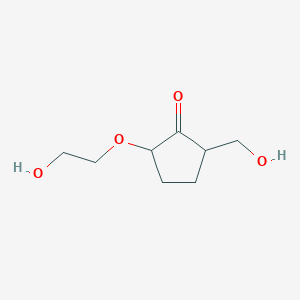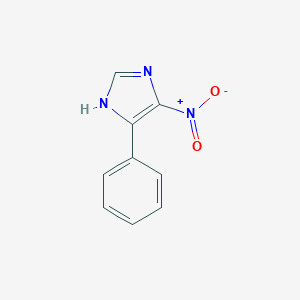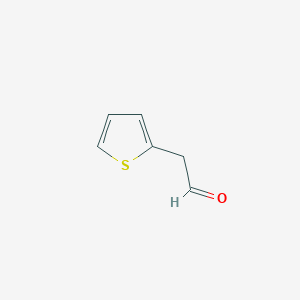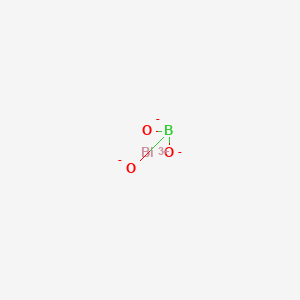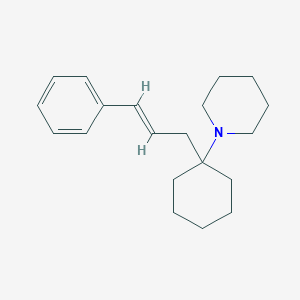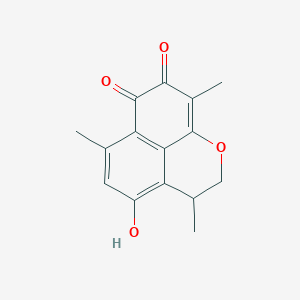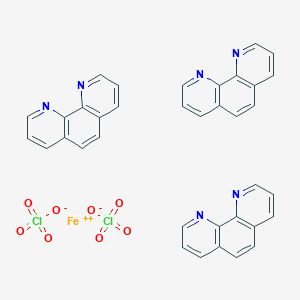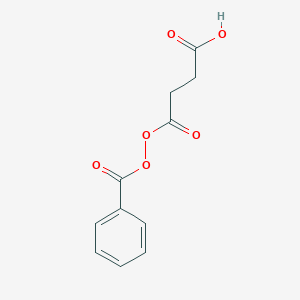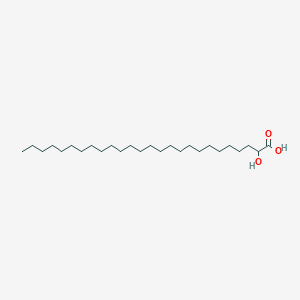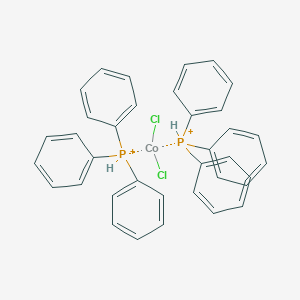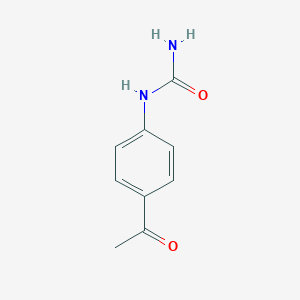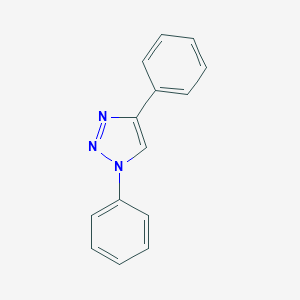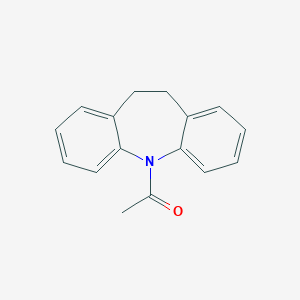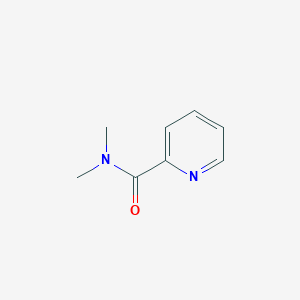
2-Pyridinecarboxamide,N,N-dimethyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is a chemical compound that belongs to the class of pyridinecarboxamides. It is extensively used in scientific research for its various biochemical and physiological effects. The compound is synthesized using specific methods and has a unique mechanism of action.
Wirkmechanismus
The mechanism of action of 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is not fully understood. However, studies suggest that the compound may act as an inhibitor of specific enzymes and proteins involved in various biological processes. The compound may also modulate the activity of certain receptors and ion channels, leading to its observed physiological effects.
Biochemische Und Physiologische Effekte
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit inflammation, and improve cognitive function in animal models. It has also been reported to have antioxidant properties and to regulate the expression of specific genes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) in lab experiments is its specificity for certain enzymes and proteins. This property makes it an ideal tool for studying the role of specific molecules in biological processes. However, the compound also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
For research include the development of more potent and selective analogs and investigation of the compound's potential use in the treatment of specific diseases.
Synthesemethoden
The synthesis of 2-Pyridinecarboxamide, N,N-dimethyl-(9CI) involves the reaction of 2-pyridinecarboxylic acid with N,N-dimethylamine in the presence of a dehydrating agent. The process results in the formation of the desired compound, which can be purified through recrystallization. The purity and yield of the compound can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Pyridinecarboxamide, N,N-dimethyl-(9CI) is widely used in scientific research for its various applications. The compound has been studied for its potential use in the treatment of cancer, neurological disorders, and inflammation. It has also been used as a tool in the study of protein-protein interactions, enzyme inhibition, and drug discovery.
Eigenschaften
CAS-Nummer |
14805-91-5 |
|---|---|
Produktname |
2-Pyridinecarboxamide,N,N-dimethyl-(9CI) |
Molekularformel |
C8H10N2O |
Molekulargewicht |
150.18 g/mol |
IUPAC-Name |
N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-10(2)8(11)7-5-3-4-6-9-7/h3-6H,1-2H3 |
InChI-Schlüssel |
YGGWPDLYLUHWIQ-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CC=CC=N1 |
Kanonische SMILES |
CN(C)C(=O)C1=CC=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



